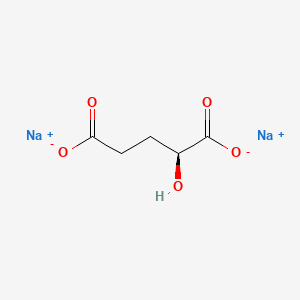

Sodium (S)-2-hydroxypentanedioate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2S)-2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-QTNFYWBSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for S 2 Hydroxypentanedioate

Enantioselective Synthesis Methodologies

Enantioselective synthesis is critical for producing the desired (S)-isomer of 2-hydroxypentanedioate, as the biological effects of the (S) and (R) enantiomers can differ significantly.

Chemoenzymatic methods leverage the high specificity of enzymes to produce the desired enantiomer. Enzymes like lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH) can catalyze the stereospecific reduction of 2-oxoglutarate to L-2-hydroxyglutarate, particularly under hypoxic conditions. nih.govnih.gov In bacteria, L-2-hydroxyglutarate can be an intermediate in the L-lysine degradation pathway. nih.gov

A notable chemoenzymatic approach involves extending the L-lysine biosynthesis pathway in engineered Corynebacterium glutamicum. nih.gov This multi-step synthetic pathway can convert L-lysine into L-2-hydroxyglutarate. nih.gov One of the key enzymes in this process is glutarate hydroxylase (CsiD), which catalyzes the hydroxylation of glutarate to L-2-hydroxyglutarate. nih.gov

| Enzyme Source | Product Titer (mM) | Key Findings |

| Pseudomonas putida (CsiD) | 34 ± 0 | Highest L-2HG production. Fe2+ availability is a bottleneck. |

Asymmetric catalysis utilizes chiral catalysts to direct a reaction towards the formation of a specific enantiomer. These catalysts can include transition metal complexes, organocatalysts, and biocatalysts. chiralpedia.com While transition metal complexes with chiral ligands have been traditionally used, organocatalysis and biocatalysis are emerging as more sustainable alternatives due to their lower cost and environmental impact. chiralpedia.com For instance, catalytic asymmetric allylation reactions using BITIP catalysts have shown high yields and enantioselectivities in additions to aldehydes, which can be a step in a multi-step synthesis. nih.gov

A common strategy for synthesizing (S)-2-hydroxypentanedioate is to start with a readily available chiral molecule, such as L-glutamic acid ((S)-2-aminopentanedioic acid). sigmaaldrich.com The synthesis involves the diazotization of L-glutamic acid, typically using sodium nitrite (B80452) in the presence of an acid, to convert the amino group into a hydroxyl group with retention of stereochemistry.

A representative procedure involves dissolving L-glutamic acid in an acid like sulfuric acid, followed by the gradual addition of sodium nitrite. The resulting intermediate is then hydrolyzed to yield (S)-2-hydroxyglutaric acid. Neutralization with a base like sodium hydroxide (B78521) produces the disodium (B8443419) salt, sodium (S)-2-hydroxypentanedioate. A one-pot method has also been described where the intermediate L-glutamic acid dimethyl ester hydrochloride is directly used in the subsequent reaction without isolation, which can improve efficiency and reduce waste. google.com

Purification and Isolation Techniques for Synthetic (S)-2-Hydroxypentanedioate

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and any of the undesired (R)-enantiomer. Common purification techniques include:

Crystallization: The product can be crystallized from the reaction mixture by adjusting conditions such as pH and temperature, or by adding a suitable anti-solvent. For instance, after synthesis from glutamic acid, the product can be precipitated and then collected by filtration. orgsyn.org

Chromatography: Various chromatographic techniques can be employed for purification.

Reversed-Phase Chromatography (RPC): This is a common method for purifying peptides and other small molecules. waters.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. For acidic compounds like (S)-2-hydroxypentanedioate, anion-exchange chromatography can be effective. waters.com Using volatile buffers like ammonium (B1175870) formate (B1220265) is advantageous as they can be easily removed by lyophilization. waters.com

Size-Exclusion Chromatography (SEC): This can be used as an initial cleanup step to remove impurities of significantly different molecular sizes. waters.com

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. nih.gov

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Often, a combination of these techniques is necessary to achieve high purity.

Characterization Techniques for Synthetic (S)-2-Hydroxypentanedioate Purity and Identity (e.g., NMR, Polarimetry for Chirality)

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of the compound. To distinguish between the (S) and (R) enantiomers, a chiral derivatizing agent can be used. nih.gov This agent reacts with both enantiomers to form diastereomers, which have distinct NMR spectra, allowing for their identification and quantification. nih.gov

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), mass spectrometry is used to determine the molecular weight of the compound and to quantify its concentration. Chiral derivatization is also necessary to separate the enantiomers by chromatography before MS detection. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound by separating it from any remaining impurities. Chiral HPLC columns can also be used to separate and quantify the (S) and (R) enantiomers directly.

| Technique | Purpose | Key Information Provided |

| NMR Spectroscopy | Structural Elucidation & Enantiomeric Purity | Confirms molecular structure. With chiral derivatization, distinguishes and quantifies enantiomers. nih.gov |

| Mass Spectrometry | Molecular Weight & Quantification | Determines molecular weight and concentration. Requires chiral derivatization for enantiomer separation. nih.govnih.gov |

| Polarimetry | Chirality Confirmation | Measures the optical rotation to confirm the bulk enantiomeric composition. |

| HPLC | Purity Assessment & Enantiomeric Separation | Separates the compound from impurities. Chiral columns can directly separate enantiomers. |

Derivatization Approaches for Analytical or Functional Purposes

Derivatization of (S)-2-hydroxypentanedioate is often performed to facilitate its analysis, particularly for separating and quantifying the enantiomers. A common approach is to react the hydroxyl or carboxyl groups with a chiral derivatizing agent to form diastereomers. nih.gov

One such agent is diacetyl-L-tartaric anhydride (B1165640) (DATAN). nih.gov The resulting diastereomers can be separated using standard achiral chromatography columns and detected by mass spectrometry. nih.govbiorxiv.org This method has been shown to provide well-separated peaks for the D- and L-2-hydroxyglutarate diastereomers with good reproducibility. nih.gov Another approach involves derivatization with R-(-)-butanol for analysis by GC-MS. nih.gov

These derivatization strategies are crucial for accurately measuring the levels of D- and L-2-hydroxyglutarate in biological samples for diagnostic and research purposes. nih.gov

Metabolic Pathways and Enzymatic Transformations of S 2 Hydroxypentanedioate

Biosynthesis of (S)-2-Hydroxypentanedioate in Biological Systems

The production of (S)-2-hydroxypentanedioate is not the result of a dedicated metabolic pathway but rather arises from the "promiscuous" or non-canonical activity of certain key metabolic enzymes that normally participate in central carbon metabolism. nih.govnih.gov

The primary sources of (S)-2-hydroxypentanedioate in mammalian cells are lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH). nih.govnih.govnih.gov These enzymes typically catalyze the reduction of pyruvate (B1213749) to lactate and the interconversion of malate and oxaloacetate, respectively. However, they possess a promiscuous capability to reduce the alternative substrate, α-ketoglutarate (α-KG), using NADH as a reductant, which results in the stereospecific formation of (S)-2-hydroxypentanedioate. nih.govfrontiersin.orgnih.gov

Genetic studies have confirmed that LDH and MDH are the major contributors to the synthesis of (S)-2-hydroxypentanedioate, particularly under specific cellular conditions like hypoxia. nih.gov While the catalytic efficiency of this promiscuous reaction is significantly lower than their primary functions, under conditions where α-KG and NADH levels are elevated, the production of (S)-2-hydroxypentanedioate can become substantial. nih.gov For instance, while human LDHA can produce some (S)-2-hydroxypentanedioate under acidic conditions, certain isoforms like mouse LDHC have been shown to produce it rapidly even at neutral pH. nih.govacs.org

| Enzyme | Primary Substrate | Promiscuous Substrate | Product of Promiscuous Activity |

| Lactate Dehydrogenase (LDH) | Pyruvate | α-Ketoglutarate | (S)-2-Hydroxypentanedioate nih.gov |

| Malate Dehydrogenase (MDH) | Malate/Oxaloacetate | α-Ketoglutarate | (S)-2-Hydroxypentanedioate nih.govnih.gov |

The generation of (S)-2-hydroxypentanedioate is significantly influenced by the cellular microenvironment. Two key conditions that promote its accumulation are hypoxia (low oxygen) and acidic pH. frontiersin.orgnih.govnih.govnih.gov

Hypoxia: Under hypoxic conditions, cells shift towards anaerobic glycolysis, leading to an increase in the levels of NADH. nih.gov This increased availability of reducing equivalents, along with alterations in the tricarboxylic acid (TCA) cycle that can lead to an accumulation of α-KG, drives the promiscuous reduction of α-KG by LDH and MDH to form (S)-2-hydroxypentanedioate. nih.govnih.gov The accumulation of (S)-2-hydroxypentanedioate is considered a universal adaptive response to hypoxia. nih.gov

Acidic pH: Acidosis, which often accompanies hypoxia in tissues, is a powerful independent regulator of (S)-2-hydroxypentanedioate levels. nih.govnih.gov Studies have demonstrated that an acidic pH enhances the production of (S)-2-hydroxypentanedioate by both LDH and MDH several-fold compared to physiological pH. nih.govnih.govbiorxiv.org Mechanistically, the acidic environment promotes a protonated form of α-KG that binds more effectively to the active site of enzymes like LDHA. nih.gov Furthermore, acidic pH inhibits the primary enzyme responsible for the degradation of (S)-2-hydroxypentanedioate, creating a coordinated metabolic response that elevates its cellular concentration. nih.govbiorxiv.org

| Condition | Effect on (S)-2-Hydroxypentanedioate Levels | Mechanism |

| Hypoxia | Increase nih.govnih.gov | Increased NADH and α-KG availability promotes LDH/MDH promiscuous activity. nih.gov |

| Acidic pH | Increase nih.govnih.gov | Enhances LDH/MDH catalytic activity for α-KG reduction; inhibits degradation of (S)-2-hydroxypentanedioate. nih.govnih.gov |

The synthesis of (S)-2-hydroxypentanedioate is intrinsically linked to the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org Its direct precursor, α-ketoglutarate, is a crucial intermediate of the TCA cycle, formed from the oxidative decarboxylation of isocitrate. mvsu.eduresearchgate.net Therefore, any metabolic shift that leads to an increase in the pool of α-KG can potentially be channeled towards the production of (S)-2-hydroxypentanedioate. nih.govnih.gov For example, dysfunction in the TCA cycle or increased glutamine metabolism, which feeds into the cycle at the level of α-KG, can elevate its concentration and subsequently drive the synthesis of (S)-2-hydroxypentanedioate. frontiersin.orgnih.gov

Catabolism and Degradation of (S)-2-Hydroxypentanedioate

The cellular concentration of (S)-2-hydroxypentanedioate is maintained at low levels under normal physiological conditions through the action of a specific degradation enzyme.

The primary enzyme responsible for the catabolism of (S)-2-hydroxypentanedioate is (S)-2-hydroxyglutarate dehydrogenase (L2HGDH), also known as L-2-hydroxyglutarate:acceptor 2-oxidoreductase. wikipedia.orgstorymd.com This mitochondrial enzyme catalyzes the specific oxidation of (S)-2-hydroxypentanedioate back to α-ketoglutarate. nih.govnih.govresearchgate.net L2HGDH belongs to the FAD-dependent family of proteins and exhibits high substrate specificity for the (S)-enantiomer, showing no activity towards the D-enantiomer or other similar molecules like L-malate. nih.gov The function of L2HGDH is often described as that of a "metabolite repair" enzyme, as it reverses the product of promiscuous enzyme activity, thereby preventing the potentially harmful accumulation of (S)-2-hydroxypentanedioate. wikipedia.org

The enzymatic oxidation of (S)-2-hydroxypentanedioate by L2HGDH yields α-ketoglutarate. wikipedia.orgstorymd.comnih.gov As a key intermediate in central metabolism, α-ketoglutarate has several potential fates:

Re-entry into the TCA Cycle: The most direct fate is its re-entry into the TCA cycle, where it is converted to succinyl-CoA, contributing to cellular energy production. mvsu.edu

Amino Acid Metabolism: α-Ketoglutarate is a central hub for amino acid metabolism. It can be used as a keto-acid backbone for the synthesis of glutamate (B1630785) through transamination reactions. Glutamate, in turn, can be used to synthesize other amino acids like glutamine, proline, and arginine. youtube.comyoutube.com

Biosynthetic Precursor: It serves as an obligatory co-substrate for a large family of α-KG-dependent dioxygenases, which are involved in diverse processes such as collagen synthesis, fatty acid metabolism, and epigenetic regulation. nih.govfrontiersin.org

The conversion of (S)-2-hydroxypentanedioate back to α-ketoglutarate ensures that the carbon skeleton is salvaged and can be re-utilized in fundamental cellular metabolic pathways.

Regulation of Intracellular (S)-2-Hydroxypentanedioate Levels

The intracellular concentration of (S)-2-hydroxypentanedioate, also known as L-2-hydroxyglutarate (L-2-HG), is meticulously controlled through a fine-tuned balance between its synthesis and degradation. nih.govnih.gov This regulation is critical, as the accumulation of L-2-HG is associated with the neurometabolic disorder L-2-hydroxyglutaric aciduria (L-2-HGA) and has been implicated in other pathologies. nih.govresearchgate.net The primary mechanisms governing its cellular levels involve enzymatic production from the central metabolite α-ketoglutarate (α-KG) and its subsequent enzymatic conversion back to α-KG. nih.gov

The synthesis of L-2-HG is largely attributed to the "promiscuous" or off-target activity of several metabolic enzymes that normally catalyze other reactions. nih.govnih.gov Under specific cellular conditions, these enzymes can mistakenly reduce α-KG to L-2-HG. Key enzymes implicated in this process include malate dehydrogenase (both the cytoplasmic MDH1 and mitochondrial MDH2 isoforms) and lactate dehydrogenase A (LDHA). nih.govnih.gov Additionally, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), an enzyme in the serine biosynthesis pathway, has been shown to be capable of generating L-2-HG from α-KG. nih.gov The production of L-2-HG by enzymes like lactate and malate dehydrogenase has been noted particularly under hypoxic conditions. nih.gov

Conversely, the degradation and removal of L-2-HG are primarily managed by a specific mitochondrial enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.govresearchgate.net This enzyme catalyzes the oxidation of L-2-HG back into α-KG, thereby maintaining low physiological levels of the metabolite. nih.govresearchgate.net The function of L2HGDH is crucial for preventing the toxic accumulation of L-2-HG. researchgate.net Loss-of-function mutations in the L2HGDH gene are the cause of L-2-hydroxyglutaric aciduria, a condition characterized by a significant build-up of L-2-HG. nih.govresearchgate.net

The regulation of intracellular (S)-2-hydroxypentanedioate is therefore a dynamic process reliant on the relative activities of these synthetic and degradative enzymes. While L-2-HG is produced at a low rate under normal conditions, the high efficiency of L2HGDH ensures its swift removal. nih.gov However, shifts in metabolic states, such as hypoxia, or genetic defects in L2HGDH can disrupt this balance, leading to a pathological increase in intracellular (S)-2-hydroxypentanedioate levels. nih.gov The compound itself is considered an oncometabolite because its accumulation can competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to widespread changes in histone and DNA methylation. nih.gov

Table 1: Key Enzymes in the Regulation of Intracellular (S)-2-Hydroxypentanedioate

| Enzyme | Cellular Location | Role in (S)-2-Hydroxypentanedioate Regulation | Primary Metabolic Function |

| L-2-hydroxyglutarate dehydrogenase (L2HGDH) | Mitochondria | Degradation (Oxidation to α-KG) | Catabolism of L-2-hydroxyglutarate. nih.govnih.gov |

| Malate Dehydrogenase (MDH1, MDH2) | Cytoplasm, Mitochondria | Synthesis (Promiscuous reduction of α-KG) | Interconversion of malate and oxaloacetate in the TCA cycle and malate-aspartate shuttle. nih.govnih.gov |

| Lactate Dehydrogenase A (LDHA) | Cytoplasm | Synthesis (Promiscuous reduction of α-KG) | Interconversion of pyruvate and lactate. nih.govnih.gov |

| 3-Phosphoglycerate Dehydrogenase (PHGDH) | Cytoplasm | Synthesis (Promiscuous reduction of α-KG) | Catalyzes the first committed step in the serine biosynthesis pathway. nih.gov |

Molecular Mechanisms and Biological Functions of S 2 Hydroxypentanedioate

Modulation of Enzyme Activity by (S)-2-Hydroxypentanedioate

The primary mechanism through which (S)-2-hydroxypentanedioate exerts its biological effects is by competitively inhibiting a large family of enzymes known as α-KG-dependent dioxygenases. These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylations and demethylations, that are critical for cellular function.

Inhibition of Alpha-Ketoglutarate-Dependent Dioxygenases

(S)-2-hydroxypentanedioate's structural resemblance to α-KG enables it to bind to the active site of α-KG-dependent dioxygenases, thereby preventing the binding of the natural substrate and inhibiting enzymatic activity. nih.gov This competitive inhibition has been demonstrated across multiple members of this enzyme superfamily. nih.gov The family of α-ketoglutarate-dependent dioxygenases includes a diverse group of over 60 iron-containing enzymes that are crucial for various biological processes. nih.gov These enzymes couple the oxidative decarboxylation of α-KG to succinate (B1194679) and carbon dioxide with the oxidation of a prime substrate. nih.gov

The inhibitory effect of 2-hydroxyglutarate is not limited to a single enzyme but extends to a broad range of α-KG-dependent dioxygenases, earning it the label of a 'broad spectrum' inhibitor. wikiwand.com This widespread inhibition can lead to significant downstream consequences for the cellular processes regulated by these enzymes.

Impact on Histone Demethylases and DNA Hydroxylases (e.g., TET Enzymes)

Among the most significantly affected α-KG-dependent dioxygenases are histone demethylases and the Ten-Eleven Translocation (TET) family of DNA hydroxylases. Histone demethylases, particularly those containing a Jumonji C (JmjC) domain, are responsible for removing methyl groups from histone proteins, a key process in epigenetic regulation. By inhibiting these enzymes, (S)-2-hydroxypentanedioate can lead to alterations in histone methylation patterns. nih.govnih.gov

Similarly, TET enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), an essential step in active DNA demethylation. Inhibition of TET proteins by (S)-2-hydroxypentanedioate can, therefore, disrupt normal DNA methylation dynamics. nih.govnih.gov Both enantiomers of 2-hydroxyglutarate, (S)-2HG and (R)-2HG, inhibit the activity of TET proteins and other Fe(II) and 2-oxoglutarate-dependent dioxygenases, with the (S) enantiomer often being more potent. nih.gov The accumulation of 2-HG has been linked to genome-wide alterations in histone and DNA methylation. nih.gov

Role in Cellular Signaling Pathways

The inhibitory effects of (S)-2-hydroxypentanedioate on α-KG-dependent dioxygenases have profound implications for cellular signaling, particularly in pathways that are sensitive to changes in oxygen levels and redox state.

Influence on Hypoxia-Inducible Factor (HIF) Stability

Hypoxia-Inducible Factors (HIFs) are key transcription factors that orchestrate the cellular response to low oxygen conditions (hypoxia). The stability of the alpha subunit of HIF (HIF-α) is regulated by a class of α-KG-dependent dioxygenases known as prolyl hydroxylases (PHDs). Under normal oxygen levels, PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation.

(S)-2-hydroxypentanedioate can inhibit the activity of EglN prolyl-4-hydroxylases, which are responsible for regulating HIF1α protein levels. nih.gov This inhibition leads to the stabilization of HIF-α even under normal oxygen conditions, thereby activating hypoxic signaling pathways. The (R)- and (S)-enantiomers of 2-hydroxyglutarate have opposing effects on the activity of EglN prolyl-4-hydroxylases, with the (S)-enantiomer acting as an inhibitor. nih.gov

Participation in Redox Homeostasis

Recent studies suggest that (S)-2-hydroxypentanedioate plays a role in maintaining cellular redox balance. It has been shown to protect against the generation of nitric oxide (NO) and improve mitochondrial function. nih.gov Specifically, treatment with (S)-2-hydroxypentanedioate has been observed to enhance both basal and maximal mitochondrial respiration in certain cell types. nih.gov This suggests a protective effect on mitochondria and an increase in mitochondrial antioxidant capacity. nih.gov

The enantiomers of 2-hydroxyglutarate are recognized as important regulators of cellular redox homeostasis and energy metabolism. nih.gov While the (R)-enantiomer has been shown to regulate cellular redox balance in hypoxic conditions, the (S)-enantiomer appears to contribute to mitochondrial function and antioxidant defenses. nih.gov

Functional Significance in Specific Cellular Processes and Organisms (excluding human disease phenotypes)

The impact of (S)-2-hydroxypentanedioate extends to various fundamental cellular processes and has been observed in different organisms. In the nematode Caenorhabditis elegans, both the (R) and (S) enantiomers of 2-hydroxyglutarate have been found to extend lifespan by binding to and inhibiting ATP synthase, which in turn inhibits mTOR signaling. nih.gov This suggests a role for 2-hydroxyglutarate in metabolic regulation and longevity that is conserved across species.

In the context of the immune system, (S)-2-hydroxypentanedioate has been identified as an immunometabolite that can shape the T-cell response. nih.gov Furthermore, research in the bacterium Acidaminococcus fermentans has focused on engineering the enzyme (R)-2-hydroxyglutarate dehydrogenase to improve its activity towards related substrates, highlighting the metabolic pathways involving 2-hydroxyglutarate in microorganisms. researchgate.net

Immunometabolism and Immune Cell Function

(S)-2-Hydroxypentanedioate is a key immunometabolite that directly influences the fate and function of immune cells, most notably CD8+ T-lymphocytes. nih.gov Upon T-cell receptor (TCR) activation, CD8+ T-cells undergo a metabolic shift and begin to accumulate (S)-2-hydroxypentanedioate, with its levels increasing further in hypoxic (low oxygen) conditions. nih.govaacrjournals.org This accumulation is not a mere metabolic byproduct but an active regulatory signal that shapes the T-cell response.

The primary mechanism of action for (S)-2-hydroxypentanedioate involves the inhibition of α-ketoglutarate-dependent dioxygenases. researchgate.netnih.gov This inhibition leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even in normal oxygen conditions (normoxia). nih.govnih.gov HIF-1α is a critical transcription factor that governs metabolic reprogramming and supports effector functions in T-cells. nih.govaacrjournals.org By stabilizing HIF-1α, (S)-2-hydroxypentanedioate helps to modulate the balance between effector and memory T-cell differentiation. nih.gov

Furthermore, the compound's inhibitory effect on dioxygenases extends to histone and DNA demethylases, leading to epigenetic modifications. nih.govaacrjournals.org Research has shown that treatment with (S)-2-hydroxypentanedioate alters the methylation profile of CD8+ T-cells, which is associated with a transcriptional program that favors the development of long-lived memory cells. nih.govaacrjournals.org Specifically, it promotes the expression of genes associated with memory T-cells while repressing those linked to terminal effector differentiation. nih.gov

Functionally, while high levels of (S)-2-hydroxypentanedioate can restrain immediate T-cell expansion and effector cytokine production, it significantly enhances the long-term persistence, in vivo proliferation, and anti-tumor capacity of adoptively transferred CD8+ T-lymphocytes. nih.govresearchgate.net This suggests that exposure to (S)-2-hydroxypentanedioate preserves a less differentiated, more robust state in T-cells, improving their fitness and recall potential. researchgate.netnih.gov In contrast, the other enantiomer, (R)-2-hydroxypentanedioate, which is associated with certain cancers, has been shown to suppress T-cell activity. researchgate.nettandfonline.com

| Parameter | Effect of (S)-2-Hydroxypentanedioate | Associated Mechanism | Reference |

|---|---|---|---|

| Differentiation | Alters differentiation, promoting a memory-like phenotype. | Epigenetic modulation and altered gene expression (e.g., increased Eomes, Tcf-7; repressed Prdm1). | nih.gov |

| Proliferation & Survival | Enhances long-term persistence and in vivo proliferation. | Suppression of terminal differentiation, maintenance of a less exhausted state. | nih.govaacrjournals.org |

| Anti-Tumor Capacity | Increases the ability of T-cells to control tumor growth in vivo. | Enhanced survival and recall capacity of adoptively transferred T-cells. | nih.govresearchgate.net |

| HIF-1α Signaling | Stabilizes HIF-1α protein in both normoxia and hypoxia. | Inhibition of α-ketoglutarate-dependent prolyl hydroxylases. | nih.govnih.gov |

| Metabolism | Increases glucose uptake and lactate (B86563) secretion. | Augmentation of HIF-1α-dependent metabolic programming. | nih.gov |

Cellular Adaptation to Environmental Stress

(S)-2-Hydroxypentanedioate is a critical mediator of cellular adaptation, particularly in response to the environmental stressor of hypoxia. nih.govasu.edu Numerous cell types exhibit a significant increase in intracellular levels of this metabolite when oxygen availability is limited. nih.govnih.govresearchgate.net This accumulation is a conserved adaptive response, primarily driven by the promiscuous activity of enzymes like lactate dehydrogenase A (LDHA) and malate (B86768) dehydrogenase, which reduce α-ketoglutarate to (S)-2-hydroxypentanedioate. nih.govnih.gov

The accumulation of (S)-2-hydroxypentanedioate during hypoxia serves as a crucial mechanism to mitigate reductive stress. nih.govnih.gov Hypoxia can lead to an over-accumulation of reducing equivalents like NADH, causing mitochondrial dysfunction and the production of reactive oxygen species (ROS). nih.govnih.gov (S)-2-hydroxypentanedioate helps to counteract this by acting as a reservoir for these excess reducing equivalents. nih.gov Furthermore, it initiates a negative feedback loop by inhibiting glycolysis and the electron transport chain, thereby limiting further NADH production and preventing cellular damage from reductive stress. nih.govasu.edu

As in immune cells, a key molecular function of (S)-2-hydroxypentanedioate in stress adaptation is the inhibition of α-ketoglutarate-dependent dioxygenases. nih.govnih.gov This action has two major consequences for adaptation. Firstly, it reinforces the stability and activity of HIF-1α, the master regulator of the hypoxic response, which orchestrates the switch to glycolytic metabolism and other adaptive changes. nih.govnih.gov Secondly, it induces epigenetic changes by inhibiting histone and DNA demethylases, leading to alterations in gene expression that support long-term adaptation to the stressful environment. nih.gov For instance, the increase in (S)-2-hydroxypentanedioate during hypoxia is necessary and sufficient to induce repressive histone marks, such as H3K9me3. nih.govresearchgate.net

This metabolic and epigenetic reprogramming mediated by (S)-2-hydroxypentanedioate is fundamental for cellular survival and function under low-oxygen conditions, a common feature of various physiological and pathological states, including solid tumors and ischemic tissues. nih.govaacrjournals.orggoogle.com

| Cellular Process | Effect of (S)-2-Hydroxypentanedioate Accumulation | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Reprogramming | Inhibits glycolysis and electron transport. | Negative feedback to limit NADH production and mitigate reductive stress. | nih.govasu.edu |

| Redox Homeostasis | Acts as a sink for excess reducing equivalents (NADH). | Conversion of α-ketoglutarate to (S)-2-hydroxypentanedioate consumes NADH. | nih.gov |

| HIF-1α Signaling | Reinforces HIF-1α stability and activity. | Inhibition of EGLN prolyl hydroxylases. | nih.gov |

| Epigenetic Regulation | Induces repressive histone methylation (e.g., H3K9me3). | Inhibition of α-ketoglutarate-dependent histone demethylases. | nih.govresearchgate.net |

| Cellular Survival | Promotes adaptation and survival in low-oxygen environments. | Couples mitochondrial and cytoplasmic energy metabolism through redox regulation. | nih.govgoogle.com |

Advanced Analytical Methodologies for S 2 Hydroxypentanedioate Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are fundamental in separating (S)-2-hydroxypentanedioate from complex mixtures and distinguishing it from its enantiomer.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the enantioselective analysis of 2-hydroxypentanedioate. sigmaaldrich.comresearchgate.net This method allows for both the separation of the (S) and (R) enantiomers and their sensitive quantification. sigmaaldrich.comnih.gov

One approach involves the use of a chiral stationary phase, such as an Astec® CHIROBIOTIC® R column, which enables the direct separation of the enantiomers. sigmaaldrich.com This method, coupled with high-resolution mass spectrometry (HRMS), overcomes challenges like the lack of a UV-absorbing chromophore in the molecule and the presence of interfering low molecular weight acids in biological samples like urine. sigmaaldrich.com

Alternatively, chiral derivatization can be employed, where the enantiomers are reacted with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column. researchgate.netscispace.combiorxiv.org A common derivatizing agent is diacetyl-L-tartaric anhydride (B1165640) (DATAN). researchgate.netscispace.combiorxiv.org The resulting diastereomeric esters of D- and L-2-hydroxyglutarate can be effectively separated and quantified using LC-MS/MS. researchgate.netscispace.com This derivatization strategy has been shown to be robust and suitable for large-scale clinical applications. biorxiv.org The use of stable-isotope-labeled internal standards further enhances the accuracy and precision of quantification. researchgate.netscispace.com

Recent studies have focused on optimizing derivatization and chromatography conditions to improve resolution and sensitivity. For instance, a robust high-throughput HR-QTOF-LC/MS method has been developed that allows for the simultaneous quantification of both enantiomers with high precision and accuracy. nih.gov

Table 1: Comparison of Chiral LC-MS Approaches for 2-Hydroxypentanedioate Analysis

| Feature | Chiral Stationary Phase | Chiral Derivatization |

| Principle | Direct separation of enantiomers on a chiral column. sigmaaldrich.com | Formation of diastereomers which are then separated on an achiral column. researchgate.netscispace.com |

| Example Column | Astec® CHIROBIOTIC® R sigmaaldrich.com | Standard C18 column researchgate.netscispace.com |

| Derivatization | Not required. sigmaaldrich.com | Required (e.g., with DATAN). researchgate.netscispace.combiorxiv.org |

| Advantages | Simpler sample preparation. sigmaaldrich.com | High separation efficiency and compatibility with various LC columns. researchgate.netscispace.com |

| Detection | High-Resolution Mass Spectrometry (HRMS). sigmaaldrich.com | Tandem Mass Spectrometry (MS/MS). researchgate.netscispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of 2-hydroxypentanedioate, although it necessitates derivatization to increase the volatility of the compound. mdpi.comnih.govnih.gov

A common derivatization strategy involves a two-step process of butylation followed by acetylation. scispace.com Another approach is a rapid, one-step derivatization using microwave irradiation, which significantly reduces sample preparation time. mdpi.comnih.gov For instance, a method using microwave-assisted derivatization has been validated for the quantification of 2-hydroxyglutarate in human serum. nih.gov This method demonstrated good accuracy, precision, and a low limit of quantification. nih.gov

The choice of carrier gas in GC-MS can also be a factor. While helium is traditionally used, hydrogen has been shown to be a suitable alternative without significantly altering the mass spectral pattern of the derivatized analyte. shimadzu.com

It is important to note that some derivatization procedures can potentially induce racemization, which would lead to inaccurate quantification of the individual enantiomers. scispace.com Therefore, careful validation of the chosen method is essential.

Table 2: Key Parameters of a Validated GC-MS Method for 2-Hydroxyglutarate Quantification nih.gov

| Parameter | Value |

| Derivatization | Microwave-assisted (3 minutes) |

| Limit of Quantification | 10 ng/mL |

| Process Efficiency | 38% - 49% |

| Recovery | 99% - 105% |

| Sample Stability (Serum) | Up to 48h at 4°C and room temperature |

| Derivatized Extract Stability | Up to 120h |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of metabolites, including (S)-2-hydroxypentanedioate, in biological samples. nih.govsemanticscholar.orgrsc.orgnih.gov High-field NMR, such as 900 MHz, provides the necessary resolution to distinguish the signals of 2-hydroxyglutarate from a complex mixture of brain metabolites in tumor tissue extracts. nih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H NMR can be used for quantification, with reported concentrations of 2-hydroxyglutarate in brain tumor tissues ranging from 0.29 to 5.79 μmol/g. nih.gov 2D experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹H Correlation Spectroscopy (COSY), are instrumental in the unambiguous assignment of the spectral lines of 2-hydroxyglutarate and other metabolites. nih.govresearchgate.net

A key challenge in NMR is distinguishing between the (S) and (R) enantiomers. nih.gov To address this, a chiral derivatization technique can be used to create diastereomers that are resolvable by NMR. nih.gov This method has been successfully applied to 2-hydroxyglutarate, lactate (B86563), and malate (B86768), with a limit of quantification for 2-hydroxyglutarate of about 1 nmol. nih.gov

Furthermore, NMR spectroscopy, particularly using ¹³C-labeled substrates like ¹³C₅-L-glutamine, is invaluable for metabolic flux analysis. researchgate.net This allows researchers to trace the metabolic pathways leading to the production of (S)-2-hydroxypentanedioate and to study the exchange between 2-hydroxyglutarate and its lactone form. researchgate.net

Enzymatic Assays for Specific (S)-2-Hydroxypentanedioate Detection

Enzymatic assays offer a highly specific and sensitive method for the detection of (S)-2-hydroxypentanedioate. These assays leverage the specific activity of enzymes that either produce or degrade this metabolite.

While a specific, commercially available enzymatic assay for (S)-2-hydroxypentanedioate is not prominently described in the provided search results, the principles of enzymatic assays can be applied. For example, a coupled enzyme assay has been developed to measure the activity of succinate (B1194679) dehydrogenase by monitoring the production of succinate. nih.gov A similar principle could be adapted for (S)-2-hydroxypentanedioate by using an enzyme that specifically converts it to another product, which can then be measured spectrophotometrically or through a coupled reaction that leads to a change in absorbance or fluorescence. nih.govmdpi.com

The development of such an assay would require a highly specific enzyme for (S)-2-hydroxypentanedioate. The activity of single or multi-enzyme systems can be determined by changes in absorbance at a specific wavelength, often by monitoring the conversion of cofactors like NADH or NAD+. mdpi.com

Sample Preparation and Extraction Strategies for Biological and Chemical Matrices

The effective extraction of (S)-2-hydroxypentanedioate from complex biological and chemical matrices is a critical first step for any analytical method. The choice of extraction method depends on the nature of the sample (e.g., tissue, cells, urine, plasma) and the subsequent analytical technique.

For cellular studies, a common method involves quenching metabolism by washing cells with ice-cold phosphate-buffered saline and then extracting metabolites with a cold solvent mixture, such as 80% aqueous methanol. nih.gov The insoluble material is then pelleted by centrifugation, and the supernatant containing the metabolites is collected for analysis. nih.gov

For tissue samples, homogenization is a key step. This can be achieved using a bead mill homogenizer in the presence of an extraction solvent. nih.gov Following homogenization, a precipitation step is often included to remove proteins and other macromolecules. nih.gov

Liquid-liquid extraction is another widely used technique, particularly for serum or plasma samples. mdpi.comnih.gov For instance, ethyl acetate (B1210297) is used to extract 2-hydroxyglutarate from serum before GC-MS analysis. mdpi.comnih.gov

Regardless of the specific method, it is crucial to minimize degradation and interconversion of the analyte during sample preparation. The use of internal standards, added at the beginning of the extraction process, is essential for accurate quantification by correcting for any losses during sample workup. nih.govnih.gov

Emerging Research Applications and Future Directions for S 2 Hydroxypentanedioate Studies

(S)-2-Hydroxypentanedioate as a Chiral Building Block in Advanced Organic Synthesis

The inherent chirality of (S)-2-hydroxypentanedioate makes it a valuable starting material for the asymmetric synthesis of complex organic molecules. Chiral hydroxy esters are crucial intermediates in the synthesis of a variety of natural products and pharmacologically active compounds. conicet.gov.ar

A notable application is in the preparation of branched-chain nucleoside analogues. These molecules are of interest for developing antisense oligonucleotides, which can modulate gene expression with sequence specificity. ffame.org In one synthetic route, a derivative of (S)-2-hydroxypentanedioate, dimethyl (2S,3S)-2-allyl-3-hydroxyglutarate, serves as a key chiral building block. ffame.org A yeast-catalyzed reduction of this intermediate is a critical step in the synthesis of bis-homo, branched-chain nucleoside analogues. ffame.org

Furthermore, derivatives of enantiomerically pure tetrahydro-5-oxo-2-furancarboxylic acid, which can be synthesized from (S)-2-hydroxypentanedioate precursors, are found in various natural products, including fruit essences and insect pheromones. conicet.gov.ar For instance, the ethyl ester of the (S)-isomer of tetrahydro-5-oxo-2-furancarboxylic acid is a precursor for the synthesis of a specific insect pheromone. conicet.gov.ar The development of enzymatic pathways for the synthesis of enantiopure (S)-3-carboxymethyl and (S)-3-carboxyethyl-γ-butyrolactones from 2-oxoglutaric acid highlights the potential of biocatalysis in generating these valuable chiral building blocks. conicet.gov.ar

Table 1: Applications of (S)-2-Hydroxypentanedioate Derivatives in Organic Synthesis

| Derivative | Application | Reference |

|---|---|---|

| Dimethyl (2S,3S)-2-allyl-3-hydroxyglutarate | Synthesis of branched-chain nucleoside analogues for antisense oligonucleotides | ffame.org |

| (S)-Tetrahydro-5-oxo-2-furancarboxylic acid ethyl ester | Synthesis of insect pheromones | conicet.gov.ar |

| (S)-3-Carboxymethyl-γ-butyrolactone | Chiral building block for natural product synthesis | conicet.gov.ar |

| (S)-3-Carboxyethyl-γ-butyrolactone | Chiral building block for natural product synthesis | conicet.gov.ar |

Use as a Chemical Probe for Enzyme Mechanism Elucidation and Assay Development

The ability of (S)-2-hydroxypentanedioate to interact with α-KG-dependent dioxygenases has made it a useful tool for studying the mechanisms of these enzymes. researchgate.net These enzymes play critical roles in various cellular processes, including histone demethylation, DNA repair, and oxygen sensing. nih.govnih.gov

(S)-2-hydroxypentanedioate, along with its enantiomer D-2-hydroxyglutarate (D-2HG), can act as a competitive inhibitor of these enzymes, providing insights into their active site architecture and catalytic mechanisms. nih.gov While initial studies suggested that only the (R)-enantiomer could act as a co-substrate for certain prolyl hydroxylases, further investigation revealed that the oxidation of 2-hydroxyglutarate to 2-oxoglutarate can occur non-enzymatically, particularly in the presence of iron, and is not enantiomer-specific. researchgate.net This finding is crucial for interpreting in vitro studies of these enzymes.

The enzymatic conversion of 2-hydroxyglutarate is also being leveraged for the development of sensitive assays. For example, the oxidation of D-2HG to α-KG by D-2-hydroxyglutarate dehydrogenase (D2HGDH) is coupled to the reduction of NAD+ to NADH. escholarship.org This NADH can then be used in a diaphorase-catalyzed reaction to reduce a resazurin (B115843) analog to a highly fluorescent resorufin (B1680543) analog, forming the basis of a quantitative fluorescence assay for D-2HG. escholarship.orgescholarship.org Such assays are invaluable for studying the metabolic roles of 2-hydroxyglutarate in both normal and disease states. Moreover, derivatization techniques using reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) are being developed to improve the resolution and quantification of D-2HG and L-2HG enantiomers by liquid chromatography-mass spectrometry (LC/MS). biorxiv.org

Development of Biological Tools and Reagents Based on (S)-2-Hydroxypentanedioate Analogs

The biological activity of (S)-2-hydroxypentanedioate has spurred the development of its analogs as tools to probe cellular processes. Cell-permeable analogs, such as octyl-L-2HG, are used to study the effects of elevated intracellular L-2HG levels. biorxiv.org These reagents allow researchers to investigate the downstream consequences of L-2HG accumulation, such as its impact on histone and DNA methylation, and the regulation of hypoxia-inducible factors (HIFs). biorxiv.orgnih.gov

For instance, treatment of cells with octyl-L-2HG has been shown to influence centromere condensation, highlighting a specific nuclear function for this metabolite. biorxiv.org Furthermore, the development of fluorescently labeled or biotinylated analogs of (S)-2-hydroxypentanedioate could enable the identification and characterization of novel binding partners and transporters, expanding our understanding of its biological interactions.

The creation of engineered enzymes with altered substrate specificities also represents a promising avenue. For example, the directed evolution of (R)-2-hydroxyglutarate dehydrogenase has been used to improve the reduction of 2-oxoadipate, a key step in the production of adipic acid. acs.org Similar protein engineering approaches could be applied to enzymes that interact with (S)-2-hydroxypentanedioate to create novel biocatalysts or sensors.

Systems Biology and Omics Approaches to Elucidate Comprehensive Roles of (S)-2-Hydroxypentanedioate

Systems biology and "omics" technologies are providing a holistic view of the roles of (S)-2-hydroxypentanedioate in cellular metabolism and regulation. Metabolomics studies have been instrumental in identifying the accumulation of L-2HG under specific conditions like hypoxia and acidosis. frontiersin.orgresearchgate.netnih.gov These studies have also revealed its connections to central carbon metabolism, including the TCA cycle and amino acid metabolism. nih.gov

Transcriptomics and proteomics analyses can further elucidate the downstream effects of elevated (S)-2-hydroxypentanedioate levels on gene and protein expression. For example, by analyzing changes in the transcriptome and proteome of cells treated with L-2HG, researchers can identify the signaling pathways and cellular processes that are modulated by this oncometabolite. nih.gov Integrating these different omics datasets can help to construct comprehensive models of the metabolic and regulatory networks in which (S)-2-hydroxypentanedioate participates.

A study utilizing single-cell barcode chip (SCBC) technology performed simultaneous profiling of D-2HG, glucose uptake, and key oncogenic signaling proteins in single glioma cells. escholarship.org This approach unveiled complex interplays between metabolic and oncogenic signaling pathways. escholarship.org Such multi-omics approaches are crucial for understanding the context-dependent functions of (S)-2-hydroxypentanedioate in different cell types and disease states.

Unexplored Physiological Roles and Metabolic Interconnections of (S)-2-Hydroxypentanedioate

While significant progress has been made, many physiological roles and metabolic interconnections of (S)-2-hydroxypentanedioate remain to be discovered. It is known to be produced from the promiscuous activity of enzymes like lactate (B86563) dehydrogenase (LDHA) and malate (B86768) dehydrogenase (MDH), particularly under conditions of hypoxia or low pH. nih.govfrontiersin.orgportlandpress.com However, the full extent of its production and degradation pathways in different tissues and developmental stages is still under investigation.

Recent research has uncovered a role for (S)-2-hydroxypentanedioate in the regulation of CD8+ T-lymphocyte fate and in the normal development of Drosophila larvae, suggesting functions beyond its established role in cancer and hypoxia. the-innovation.org Furthermore, the testis is a unique organ that accumulates high physiological levels of 2-hydroxyglutarate, where it is generated by the testis-specific lactate dehydrogenase C (LDHC) and appears to play a role in controlling centromere and heterochromatin conformation. biorxiv.orgresearchgate.net

The metabolic connections of (S)-2-hydroxypentanedioate to other pathways are also an active area of research. For example, it is an intermediate in the catabolism of glutarate in some bacteria. researchgate.net In humans, its accumulation in the genetic disorder L-2-hydroxyglutaric aciduria points to critical, yet not fully understood, roles in neurological function. frontiersin.org Future research will likely focus on identifying novel enzymes and transporters involved in its metabolism, as well as elucidating its signaling roles in diverse physiological contexts.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-2-Hydroxypentanedioate |

| (S)-2-hydroxyglutarate |

| (S)-3-Carboxyethyl-γ-butyrolactone |

| (S)-3-Carboxymethyl-γ-butyrolactone |

| (S)-Tetrahydro-5-oxo-2-furancarboxylic acid ethyl ester |

| 2-oxoadipate |

| 2-oxoglutaric acid |

| Adipic acid |

| D-2-hydroxyglutarate |

| Diacetyl-L-tartaric anhydride |

| Dimethyl (2S,3S)-2-allyl-3-hydroxyglutarate |

| Glutarate |

| L-2-hydroxyglutarate |

| Octyl-L-2HG |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium (S)-2-hydroxypentanedioate to achieve high enantiomeric purity?

- Methodological Answer : Multi-step synthesis involving chiral resolution or asymmetric catalysis is critical. For example, hydrogenation of α-ketoglutarate derivatives using chiral catalysts (e.g., Pd/C with chiral ligands) can yield enantiomerically pure hydroxy acids. Hydrolysis of cyclic precursors, such as (S)-5-oxo-tetrahydrofuran-2-carboxylic acid, under controlled pH (e.g., NaOH in aqueous methanol), has been reported for analogous compounds . Purification via recrystallization or chiral HPLC ensures ≥98% purity, as validated by polarimetry or circular dichroism .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Test in aqueous buffers (e.g., ≥9.1 mg/mL in H₂O ), DMSO (limited solubility ), and ethanol (insoluble ).

- Stability : Monitor degradation under varying temperatures (-20°C recommended for long-term storage ) and pH (stable at neutral pH but prone to racemization in acidic/basic conditions).

- Structural Confirmation : Use H/C NMR (e.g., δ 4.3 ppm for the hydroxyl-bearing carbon ) and high-resolution mass spectrometry (expected [M+Na]⁺ = 215.05 ).

Advanced Research Questions

Q. What experimental designs can address contradictions in the metabolic roles of this compound across species?

- Methodological Answer : Comparative studies using isotopic labeling (e.g., C-tracing in cell cultures) can map metabolic flux. For instance, while (R)-2-hydroxyglutarate is linked to ATP synthase inhibition in humans , the (S)-enantiomer may exhibit divergent behavior. Use CRISPR-edited cell lines (e.g., knockout models of hydroxyacid-oxoacid transhydrogenase) to isolate stereospecific effects . Validate findings with enzyme kinetics (e.g., and assays for substrate specificity ).

Q. How does stereochemical configuration influence the compound’s interaction with enzymes like hydroxyacid dehydrogenases?

- Methodological Answer :

- Enzyme Assays : Perform kinetic studies with purified enzymes (e.g., hydroxyacid-oxoacid transhydrogenase) using both (R)- and (S)-enantiomers. Monitor NADH/NAD⁺ cofactor ratios spectrophotometrically .

- Structural Analysis : Use X-ray crystallography or molecular docking simulations to compare binding affinities. For example, the (S)-enantiomer’s hydroxyl group may form distinct hydrogen bonds with active-site residues .

Q. What strategies resolve discrepancies in reported solubility and stability data for this compound?

- Methodological Answer :

- Standardized Protocols : Replicate experiments under controlled conditions (e.g., 25°C, pH 7.4) using USP-grade reagents .

- Interlaboratory Validation : Collaborate across labs to compare results, ensuring consistent buffers (e.g., 50 mM phosphate buffer) and instrumentation .

- Data Table :

| Property | Reported Value | Source |

|---|---|---|

| Aqueous Solubility | ≥9.1 mg/mL (H₂O) | |

| DMSO Solubility | <1.92 mg/mL (insoluble) | |

| Stability at -20°C | >3 years (lyophilized) |

Contradiction Analysis

- Enantiomer-Specific Activity : While (R)-2-hydroxypentanedioate is implicated in mitochondrial dysfunction , the (S)-form’s role remains underexplored. Researchers must explicitly state enantiomeric forms in publications to avoid misinterpretation .

- Synthetic Accessibility : Some studies report racemic mixtures (DL-forms) due to hydrolysis side reactions . Optimize reaction conditions (e.g., low-temperature saponification) to minimize racemization .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.